N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl)
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Overview
Description
N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) is a chemical compound that features a benzimidazole core substituted with a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) typically involves the reaction of 3,4-dimethoxybenzyl chloride with 1H-benzimidazol-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as self-assembled monolayers.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, altering their function and leading to various biological effects. The 3,4-dimethoxybenzyl group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Shares the 3,4-dimethoxybenzyl group but lacks the benzimidazole core.
3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene-Acetamide Hydrochlorides: Contains a similar aromatic substitution pattern but differs in the core structure.
Uniqueness
N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) is unique due to its combination of the benzimidazole core and the 3,4-dimethoxybenzyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2.ClH/c1-20-14-8-7-11(9-15(14)21-2)10-17-16-18-12-5-3-4-6-13(12)19-16;/h3-9H,10H2,1-2H3,(H2,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGJTFYKXKBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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